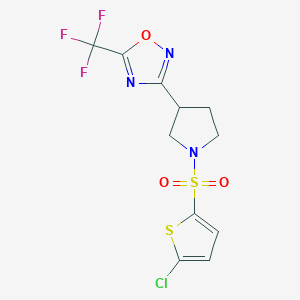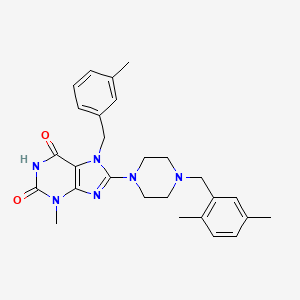![molecular formula C9H10F3NO B2674999 (2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol CAS No. 2248174-14-1](/img/structure/B2674999.png)
(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol is a chiral compound featuring a trifluoromethyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . Another approach involves the selective synthesis of fluoropyridines, which can be achieved through various reactions such as the Umemoto reaction and the Balz-Schiemann reaction .
Industrial Production Methods
Industrial production of this compound often relies on the availability of fluorinated synthetic blocks and effective fluorinating reagents. The process may involve the use of catalytic ligands for regioselective preparation and aerobic oxidative coupling reactions .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions often involve controlled temperatures and the presence of catalysts to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various functionalized pyridines.
Applications De Recherche Scientifique
(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: The compound is used in the production of agrochemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of (2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and fluoropyridines. Examples are:
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-Trifluoromethylpyridine-2(1H)-one
Uniqueness
(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol is unique due to its chiral nature and the specific positioning of the trifluoromethyl group on the pyridine ring. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
IUPAC Name |
(2R)-2-[4-(trifluoromethyl)pyridin-3-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(5-14)7-4-13-3-2-8(7)9(10,11)12/h2-4,6,14H,5H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGWIHUZNAIGNA-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=CN=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=C(C=CN=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
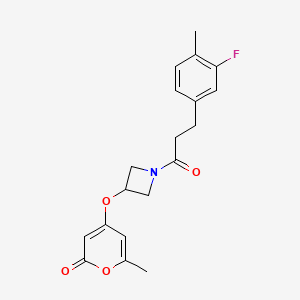
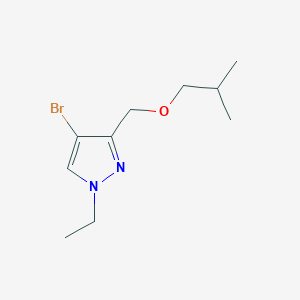
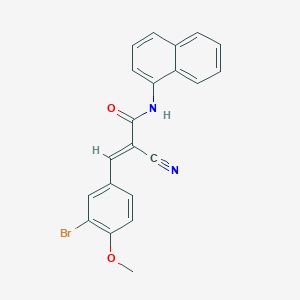
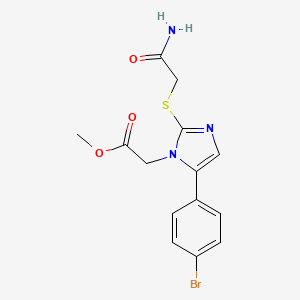
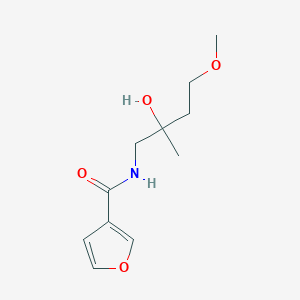
![3-methoxy-N-methyl-N-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B2674922.png)
![2-Amino-5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B2674927.png)
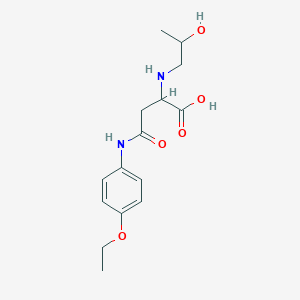
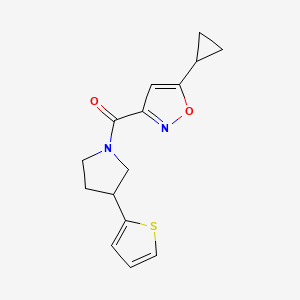
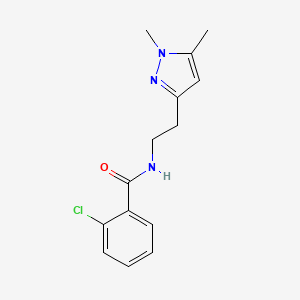
![ethyl 4-{[ethyl(3-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2674935.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,6-dichlorobenzenesulfonyl)piperazine](/img/structure/B2674936.png)
